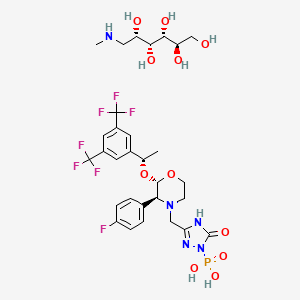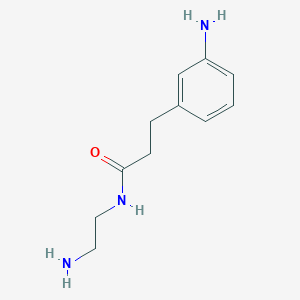
(1'S,2R,3R)-Fosaprepitant Dimeglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’S,2R,3R)-Fosaprepitant Dimeglumine is a prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is commonly used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound is administered intravenously and is rapidly converted to aprepitant in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2R,3R)-Fosaprepitant Dimeglumine typically involves multiple steps, including the preparation of the aprepitant core structure followed by the addition of the fosaprepitant moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of (1’S,2R,3R)-Fosaprepitant Dimeglumine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1’S,2R,3R)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Oxidation: Conversion to aprepitant in the body.
Hydrolysis: Breakdown of the fosaprepitant moiety.
Substitution: Potential modifications to enhance efficacy or reduce side effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, hydrolyzing agents, and specific catalysts. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major product formed from the conversion of (1’S,2R,3R)-Fosaprepitant Dimeglumine is aprepitant, which exerts the therapeutic effects.
Scientific Research Applications
(1’S,2R,3R)-Fosaprepitant Dimeglumine has several scientific research applications, including:
Chemistry: Studying the synthesis and reactivity of NK1 receptor antagonists.
Biology: Investigating the role of NK1 receptors in various physiological processes.
Medicine: Developing new treatments for CINV and other conditions involving NK1 receptors.
Industry: Producing high-purity compounds for pharmaceutical use.
Mechanism of Action
The mechanism of action of (1’S,2R,3R)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then binds to NK1 receptors in the brain. This binding inhibits the action of substance P, a neuropeptide involved in the emetic (vomiting) response, thereby preventing nausea and vomiting.
Comparison with Similar Compounds
Similar Compounds
Aprepitant: The active form of (1’S,2R,3R)-Fosaprepitant Dimeglumine.
Rolapitant: Another NK1 receptor antagonist used for CINV.
Netupitant: Often combined with palonosetron for CINV prevention.
Uniqueness
(1’S,2R,3R)-Fosaprepitant Dimeglumine is unique due to its prodrug nature, allowing for intravenous administration and rapid conversion to aprepitant. This provides a convenient and effective option for patients who may have difficulty with oral medications.
Properties
Molecular Formula |
C30H39F7N5O11P |
|---|---|
Molecular Weight |
809.6 g/mol |
IUPAC Name |
[3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m00/s1 |
InChI Key |
UGJUJYSRBQWCEK-FZEOFFAESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)



![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)






![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)

